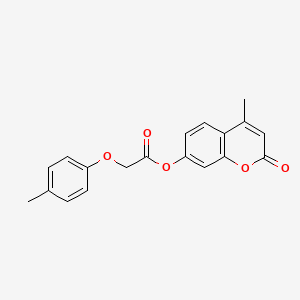
4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Methylphenoxy)acetyloxy-4-methyl-2-oxo-2H-chromen ist eine synthetische organische Verbindung, die zur Klasse der Cumarine gehört. Cumarine sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chromenon-Grundgerüsts mit einer Methylgruppe an der 4-Position und einer Phenoxyacetat-Einheit an der 7-Position aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-(4-Methylphenoxy)acetyloxy-4-methyl-2-oxo-2H-chromen beinhaltet typischerweise die Veresterung von 4-Methyl-2-oxo-2H-chromen-7-ol mit 4-Methylphenoxyessigsäure. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie N,N'-Carbonyldiimidazol (CDI) durchgeführt, um die Carbonsäuregruppe zu aktivieren und die Bildung der Esterbindung zu erleichtern . Die Reaktionsbedingungen umfassen häufig milde Temperaturen und eine inerte Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
7-(4-Methylphenoxy)acetyloxy-4-methyl-2-oxo-2H-chromen kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Chromenon-Grundgerüst kann oxidiert werden, um Chinon-Derivate zu bilden.
Reduktion: Die Carbonylgruppe in der Chromenon-Struktur kann reduziert werden, um Dihydro-Derivate zu bilden.
Substitution: Die Phenoxyacetat-Einheit kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Oxidation: Chinon-Derivate.
Reduktion: Dihydro-Derivate.
Substitution: Verschiedene substituierte Phenoxyacetat-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
7-(4-Methylphenoxy)acetyloxy-4-methyl-2-oxo-2H-chromen hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Wird bei der Entwicklung von photoaktiven Materialien und intelligenten Polymeren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 7-(4-Methylphenoxy)acetyloxy-4-methyl-2-oxo-2H-chromen beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Das Chromenon-Grundgerüst kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an Entzündungen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden . Die Phenoxyacetat-Einheit kann auch zur Gesamtaktivität der Verbindung beitragen, indem sie ihre Bindungsaffinität zu bestimmten Zielstrukturen erhöht.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone structure can be reduced to form dihydro derivatives.
Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Wirkmechanismus
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The phenoxyacetate moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methyl-2-oxo-2H-chromen-7-yl isonicotinate
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate
Einzigartigkeit
7-(4-Methylphenoxy)acetyloxy-4-methyl-2-oxo-2H-chromen ist aufgrund des Vorhandenseins der Phenoxyacetat-Einheit einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese strukturelle Besonderheit unterscheidet es von anderen Cumarin-Derivaten und trägt zu seinen spezifischen Anwendungen in Forschung und Industrie bei.
Eigenschaften
Molekularformel |
C19H16O5 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C19H16O5/c1-12-3-5-14(6-4-12)22-11-19(21)23-15-7-8-16-13(2)9-18(20)24-17(16)10-15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
VPKBYPPFYHOBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


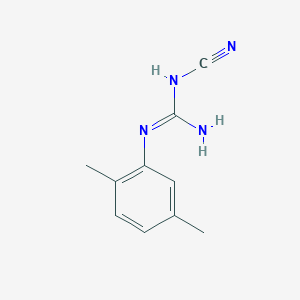
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
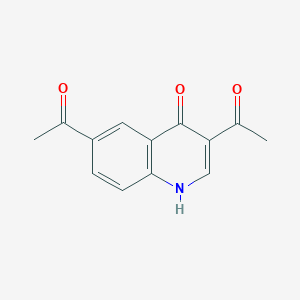

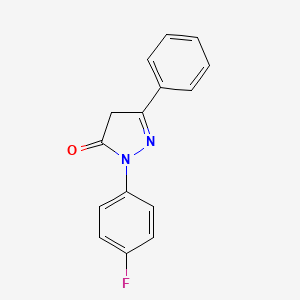
![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)

![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)

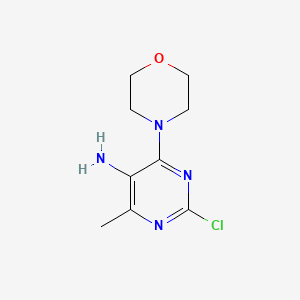
![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)
